molecular formula C10H8ClNO2 B6238458 [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol CAS No. 2408975-37-9

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B6238458
CAS No.: 2408975-37-9
M. Wt: 209.63 g/mol
InChI Key: LHFYBPMKFDBLHE-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound featuring an oxazole ring substituted with a chlorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydroxylamine to form 4-chlorobenzamidoxime, which then undergoes cyclization with formaldehyde to yield the desired oxazole derivative . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include substituted oxazoles, chlorophenyl derivatives, and various oxidized forms of the original compound .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological applications due to its ability to interact with various biological targets. It has been studied for its antimicrobial and antiviral properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways depend on the specific application and the target organism .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl alcohol: Similar in structure but lacks the oxazole ring.

    4-chlorophenyl oxazole: Lacks the methanol group but shares the oxazole and chlorophenyl moieties.

Uniqueness

What sets [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol apart is its combination of the oxazole ring with a chlorophenyl group and a methanol moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various applications .

Properties

CAS No.

2408975-37-9

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2

InChI Key

LHFYBPMKFDBLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2CO)Cl

Purity

95

Origin of Product

United States

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